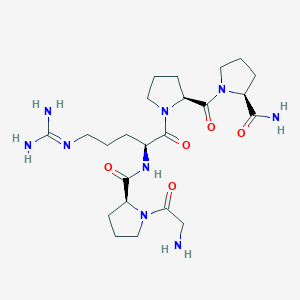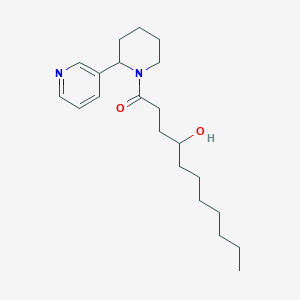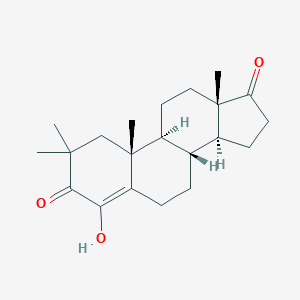
2,2-Dimethyl-4-hydroxy-4-androstene-3,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-4-hydroxy-4-androstene-3,17-dione, commonly known as ATD, is a steroidal aromatase inhibitor. It is a potent anti-estrogenic compound that has gained attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
ATD exerts its anti-estrogenic effects by inhibiting the enzyme aromatase. Aromatase is responsible for the conversion of androgens to estrogens. By inhibiting aromatase, ATD reduces the levels of estrogen in the body. This mechanism of action makes ATD a potent anti-estrogenic compound.
Biochemical and Physiological Effects:
ATD has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of testosterone in the body. Furthermore, it has been shown to reduce the levels of estrogen in the body. ATD has also been shown to have anti-inflammatory effects. These effects make ATD a potential candidate for the development of new drugs for the treatment of various disorders.
Avantages Et Limitations Des Expériences En Laboratoire
ATD has several advantages for lab experiments. It is a potent anti-estrogenic compound that can be used to investigate the role of estrogen in various physiological processes. Furthermore, it has been shown to have anti-inflammatory effects, which make it a potential candidate for the development of new drugs. However, ATD also has some limitations for lab experiments. It is a steroidal compound that may have off-target effects. Furthermore, it may have different effects in different cell types.
Orientations Futures
There are several future directions for the research on ATD. One potential direction is the development of new drugs for the treatment of estrogen-related disorders. ATD has been shown to have anti-inflammatory effects, which make it a potential candidate for the development of new drugs. Another potential direction is the investigation of the role of ATD in the regulation of various physiological processes. ATD has been shown to have effects on testosterone and estrogen levels, which may have implications for various physiological processes. Furthermore, the development of new synthesis methods for ATD may lead to the production of higher quality and higher purity product.
Conclusion:
In conclusion, ATD is a potent anti-estrogenic compound that has gained attention in the scientific community due to its potential applications in various research fields. Its synthesis method has been optimized to yield high purity and high-quality product. ATD has been extensively studied for its potential applications in various research fields, and it has been shown to have various biochemical and physiological effects. Although it has some limitations for lab experiments, it has several advantages as well. There are several future directions for the research on ATD, which may lead to the development of new drugs and the investigation of the role of ATD in the regulation of various physiological processes.
Méthodes De Synthèse
The synthesis of ATD involves the conversion of 4-androstene-3,17-dione to ATD through a series of chemical reactions. The process involves the use of various reagents, solvents, and catalysts. The final product is obtained through purification and crystallization. The synthesis method of ATD has been optimized to yield high purity and high-quality product.
Applications De Recherche Scientifique
ATD has been extensively studied for its potential applications in various research fields. It has been used in studies related to breast cancer, osteoporosis, and male infertility. ATD has also been used as a tool to investigate the role of estrogen in the regulation of various physiological processes. Furthermore, it has been used in studies related to the development of new drugs for the treatment of estrogen-related disorders.
Propriétés
Numéro CAS |
132609-68-8 |
|---|---|
Nom du produit |
2,2-Dimethyl-4-hydroxy-4-androstene-3,17-dione |
Formule moléculaire |
C21H30O3 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S)-4-hydroxy-2,2,10,13-tetramethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C21H30O3/c1-19(2)11-21(4)14-9-10-20(3)13(7-8-16(20)22)12(14)5-6-15(21)17(23)18(19)24/h12-14,23H,5-11H2,1-4H3/t12-,13-,14-,20-,21+/m0/s1 |
Clé InChI |
GASOXWYLNQSLDI-SVYLRGBCSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C(C(=O)C(C[C@]34C)(C)C)O |
SMILES |
CC1(CC2(C3CCC4(C(C3CCC2=C(C1=O)O)CCC4=O)C)C)C |
SMILES canonique |
CC1(CC2(C3CCC4(C(C3CCC2=C(C1=O)O)CCC4=O)C)C)C |
Synonymes |
2,2-DHAD 2,2-dimethyl-4-hydroxy-4-androstene-3,17-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-2-methyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B149558.png)





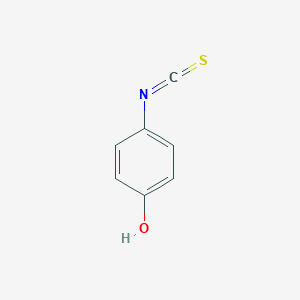

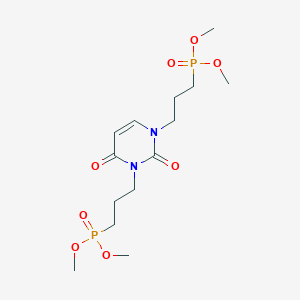
![[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B149598.png)
